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Compound of Interest

Compound Name:
N,N-Dimethyl-1H-pyrazolo[3,4-

d]pyrimidin-4-amine

CAS No.: 23002-57-5

Cat. No.: B12108735

Get Quote

Executive Summary & Mechanistic Rationale
The discovery and optimization of small-molecule kinase inhibitors remain central to modern

oncological drug development. Among the most privileged heterocyclic scaffolds are the

pyrazolo[3,4-d]pyrimidines. Due to their profound structural homology to purines (specifically

adenine), these compounds act as highly effective bioisosteres[1]. This structural mimicry

allows them to competitively bind to the highly conserved ATP-binding pocket (hinge region) of

various protein kinases, displacing ATP and halting downstream oncogenic signaling.

Because kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial

Growth Factor Receptor 2 (VEGFR-2), Src, and Cyclin-Dependent Kinases (CDKs) are

frequently hyperactivated or mutated in malignancies, pyrazolo[3,4-d]pyrimidines offer a

versatile, tunable pharmacophore for targeted cancer therapy[1]. This application note details

the mechanistic pathways, quantitative efficacy, and self-validating protocols required to

evaluate these derivatives in preclinical cancer research.
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Extensive structure-activity relationship (SAR) studies have demonstrated that functionalizing

the pyrazolo[3,4-d]pyrimidine core at the C-3, C-4, and N-1 positions dictates kinase selectivity.

Table 1 summarizes recent high-performing derivatives, their primary enzymatic targets, and

their in vitro efficacy.

Table 1: Quantitative Efficacy of Recent Pyrazolo[3,4-d]pyrimidine Derivatives

Compound /
Derivative

Primary
Target(s)

Target Cancer
Cell Line

Efficacy (IC₅₀ /
GI₅₀)

Ref

SI306 Src, Fyn, SGK1
Glioblastoma

(GBM)
Low micromolar [2]

Derivatives 7c,

8b

EGFR (T790M),

VEGFR-2

A549 (Non-Small

Cell Lung)
5.75 – 6.20 µM

Compound 15

(Cyano hybrid)

EGFR Tyrosine

Kinase

NCI-60 Panel

(Broad)
0.018 – 9.98 µM [3]

Compound 2d

(Anilino moiety)
CDK2 MCF-7 (Breast)

Comparable to

Roscovitine
[1]

Signaling Pathway Visualization
The therapeutic efficacy of pyrazolo[3,4-d]pyrimidines is driven by their ability to simultaneously

blockade multiple survival and proliferation pathways. Dual inhibition of targets like EGFR and

VEGFR-2 synergistically starves tumors of both growth signals and angiogenesis.
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Mechanism of action: Pyrazolo[3,4-d]pyrimidines inhibit key kinases, blocking proliferation.

Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, experimental workflows must distinguish between target-

specific mechanisms and generalized cytotoxicity. The following protocols integrate self-

validating checkpoints.

Protocol 1: In Vitro ATP-Competitive Kinase Inhibition
Assay
Causality: To prove that the observed anti-cancer activity is driven by specific kinase inhibition

rather than off-target toxicity, researchers must confirm that the compound directly displaces

ATP from the kinase's active site.

Step 1: Reagent Preparation. Prepare recombinant human kinases (e.g., EGFR T790M or

Src) in a standard kinase buffer (e.g., HEPES pH 7.5, MgCl₂, DTT).
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Step 2: Compound Incubation. Serially dilute the pyrazolo[3,4-d]pyrimidine derivative in

DMSO. Pre-incubate the compound with the kinase for 15 minutes at room temperature to

allow equilibrium binding.

Step 3: ATP Titration (Self-Validation Checkpoint). Instead of using a single ATP

concentration, generate an ATP titration curve (e.g., 10 µM to 1 mM). If the compound is a

true ATP-competitive inhibitor, the Lineweaver-Burk plot will show a constant Vmax​but an

increasing Km​as compound concentration rises.

Step 4: Reaction & Detection. Add the peptide substrate and ATP to initiate the reaction.

After 60 minutes, use a luminescent ADP-detection reagent (e.g., ADP-Glo) to measure

kinase activity. Calculate the IC₅₀ using non-linear regression. Include Erlotinib (for EGFR) or

Staurosporine (general kinase) as positive controls[2].

Protocol 2: Multiplexed Cytotoxicity and Apoptosis
Validation
Causality: A standard MTT assay measures metabolic activity, which is a surrogate for viability.

However, a reduction in metabolic activity could indicate cell cycle arrest, necrosis, or

apoptosis. Multiplexing MTT with a Caspase-3/7 assay confirms that cell death is specifically

driven by apoptotic pathways[2][4].

Step 1: Cell Seeding. Seed target cancer cells (e.g., A549 or patient-derived GBM cells) in

96-well plates at 5×103 cells/well. Incubate overnight.

Step 2: Treatment. Treat cells with the synthesized derivatives at varying concentrations (0.1

µM to 100 µM) for 48–72 hours.

Step 3: MTT Viability Assessment. Add MTT reagent (5 mg/mL) to each well. Incubate for 4

hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

Step 4: Apoptotic Validation. In a parallel plate, add a luminogenic Caspase-3/7 substrate.

Measure luminescence. Self-Validation Checkpoint: Correlate the IC₅₀ (from MTT) with the

EC₅₀ of Caspase-3/7 activation. A potent pyrazolo[3,4-d]pyrimidine will show a dose-

dependent spike in caspase activity at concentrations matching its IC₅₀, confirming apoptotic

induction[2].
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Advanced Formulation: Overcoming the Blood-
Brain Barrier (BBB)
While pyrazolo[3,4-d]pyrimidines exhibit excellent in vitro profiles, their translation to the clinic

—especially for central nervous system tumors like Glioblastoma Multiforme (GBM)—is often

hindered by poor aqueous solubility and inability to cross the BBB.

Formulation Strategy: Recent advancements utilize 2D inkjet printing to generate soluble

polymer–drug dispersions. By formulating highly lipophilic Src-inhibiting pyrazolo[3,4-

d]pyrimidines (such as SI306) with Pluronic block copolymers, researchers can significantly

enhance drug solubility and facilitate transport across the BBB, eradicating invasive GBM cells

at the tumor margin[2][5].
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High-throughput screening and formulation workflow for pyrazolo[3,4-d]pyrimidine derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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